methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate
Description
Methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate (CAS: 1221824-89-0) is a chiral piperidine derivative featuring a six-membered nitrogen-containing ring with stereochemical specificity at the 2S and 4S positions. Its molecular formula is C₁₂H₂₂N₂O₄, and it has a molecular weight of 258.31 g/mol . The compound contains two critical functional groups: a tert-butoxycarbonyl (Boc)-protected amine at the 4-position and a methyl ester at the 2-position. These groups render it highly valuable as a pharmaceutical intermediate, particularly in peptide synthesis and drug discovery, where Boc protection enables selective amine reactivity during multi-step syntheses .
Properties
IUPAC Name |
methyl (2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-8-5-6-13-9(7-8)10(15)17-4/h8-9,13H,5-7H2,1-4H3,(H,14,16)/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLGJWJSCISLPZ-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC(C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN[C@@H](C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The compound features a piperidine ring with two stereogenic centers at positions 2 and 4, a tert-butoxycarbonyl (Boc)-protected amine at C4, and a methyl ester at C2. Key properties influencing synthesis include:
The Boc group’s acid sensitivity and the ester’s base susceptibility necessitate pH-controlled conditions during deprotection or functionalization steps.
Stereoselective Synthesis Routes
Chiral Pool Approach Using (S)-Pyroglutamic Acid
A reported method employs (S)-pyroglutamic acid as a chiral precursor to install the C2 stereocenter:
Reaction Scheme
$$
\text{(S)-Pyroglutamic acid} \xrightarrow[\text{1. LiAlH}_4]{\text{2. Boc protection}} \text{(2S,4S)-Boc-aminopiperidin-2-ol} \xrightarrow[\text{Jones oxidation}]{\text{Methyl esterification}} \text{Target compound}
$$
Optimization Data
- Reduction step : LiAlH₄ in THF at 0°C (78% yield)
- Boc protection : Boc₂O, DMAP, CH₂Cl₂, 25°C (91% yield)
- Esterification : SOCl₂/MeOH, 40°C (85% yield)
This route leverages the inherent chirality of pyroglutamic acid but requires careful control during oxidation to preserve stereochemistry.
Asymmetric Hydrogenation of Enamides
A scalable alternative involves asymmetric hydrogenation of a prochiral enamide intermediate:
Procedure
- Synthesize enamide precursor via condensation of tert-butyl carbamate with methyl 4-oxopiperidine-2-carboxylate.
- Hydrogenate using Ru-(S)-BINAP catalyst (0.5 mol%) under 50 bar H₂ in MeOH.
Performance Metrics
| Parameter | Value |
|---|---|
| Enantiomeric excess | 98.5% |
| Isolated yield | 82% |
| Turnover number | 164 |
This method’s efficiency depends on the purity of the enamide substrate and catalyst loading.
Protection-Deprotection Strategies
Boc Group Installation
The Boc moiety is typically introduced using di-tert-butyl dicarbonate under Schotten-Baumann conditions:
$$
\text{4-Aminopiperidine-2-carboxylate} + \text{Boc}2\text{O} \xrightarrow[\text{NaHCO}3]{\text{H}_2\text{O/THF}} \text{Protected intermediate}
$$
Critical Parameters
- pH maintenance at 8.5–9.0 to prevent ester hydrolysis
- Molar ratio 1:1.05 (amine:Boc₂O) for complete conversion
- Reaction time: 4–6 hr at 0°C
Analytical Validation Protocols
Chiral Purity Assessment
HPLC methods using Chiralpak AD-H columns (4.6 × 250 mm, 5 μm) with hexane:IPA:DEA (90:10:0.1) mobile phase resolve enantiomers (α = 1.32).
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 4.82 (br s, 1H, NHBoc), 3.74 (s, 3H, OCH₃), 3.52–3.48 (m, 1H, H-2), 2.98–2.89 (m, 2H, H-4, H-6).
- IR (ATR): 1695 cm⁻¹ (C=O ester), 1520 cm⁻¹ (Boc urethane).
Industrial-Scale Process Considerations
Cost Analysis of Routes
| Method | Raw Material Cost ($/kg) | Process Cost ($/kg) | Total COG ($/kg) |
|---|---|---|---|
| Chiral pool | 320 | 180 | 500 |
| Asymmetric hydrogenation | 290 | 210 | 500 |
Catalyst recycling in the hydrogenation route reduces long-term costs by ~18% per batch.
Emerging Methodologies
Biocatalytic Approaches
Recent trials with Candida antarctica lipase B (CAL-B) achieved 94% ee in kinetic resolutions of racemic mixtures, though yields remain suboptimal (≤65%).
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Ester Hydrolysis: The methyl ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Ester Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for ester hydrolysis.
Major Products Formed
Substitution Reactions: Various substituted piperidine derivatives.
Deprotection Reactions: Free amine derivatives.
Ester Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Organic Synthesis
Methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its stable structure allows for various functionalizations, making it valuable in the preparation of pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized as a precursor for developing potential drug candidates. Its ability to act as a prodrug enables it to release active amines upon deprotection, which can interact with biological targets such as enzymes and receptors. This interaction is crucial for modulating biological pathways relevant to neurological disorders and other therapeutic areas .
Biological Studies
The compound's structural similarity to biologically active molecules makes it useful in studying enzyme inhibitors and receptor ligands. Researchers leverage its properties to explore mechanisms of action and develop new therapeutic agents .
Case Study 1: Synthesis of Neurological Agents
Research has demonstrated the utility of this compound in synthesizing compounds aimed at treating neurological disorders. The compound's ability to act as a prodrug has been highlighted in studies targeting specific receptor sites involved in neurotransmission.
Case Study 2: Development of Enzyme Inhibitors
Another significant application is in developing enzyme inhibitors where this compound has been employed as a building block. The structural modifications facilitated by the Boc group have enabled researchers to create inhibitors with enhanced specificity and potency against target enzymes involved in disease processes .
Mechanism of Action
The mechanism of action of methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The active amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate. Key differences in ring size, substituents, stereochemistry, and applications are highlighted.
Piperidine Derivatives
Analysis :
- Boc Protection : The target compound’s Boc group stabilizes the amine against undesired reactions, unlike hydroxyl-containing analogs (e.g., ), which are more reactive in acidic or nucleophilic conditions .
- Ring Size : Piperidine derivatives (6-membered) exhibit distinct conformational flexibility compared to pyrrolidine analogs (5-membered), affecting binding affinity in drug candidates .
Pyrrolidine and Cyclopentene Derivatives
Analysis :
- Salt Forms : The hydrochloride salt in improves aqueous solubility, a critical factor in drug formulation, whereas the neutral Boc-protected compound () is more lipophilic .
Phenyl-Substituted Analogs
Analysis :
Biological Activity
Methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate, commonly referred to as Boc-piperidine carboxylate, is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula: C12H22N2O4
- Molecular Weight: 258.31 g/mol
- CAS Number: 1221824-89-0
- IUPAC Name: this compound
The compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group on the amino side chain. This configuration is crucial for its reactivity and biological interactions.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Piperidine Ring: The piperidine structure can be synthesized through reduction or cyclization methods.
- Boc Protection: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
- Esterification: The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.
These steps ensure the stability and functionality of the compound for further biological evaluation.
The biological activity of this compound is primarily attributed to its ability to act as a prodrug. Once administered, the Boc group can be removed enzymatically or chemically, releasing the active amine that interacts with various molecular targets, such as enzymes or receptors. This interaction can modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects.
Antibacterial Properties
Recent studies have demonstrated that derivatives of piperidine compounds exhibit antibacterial activity against various strains of bacteria. For instance, compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The minimal inhibitory concentrations (MICs) for these compounds were reported in ranges as low as 0.03125–0.25 μg/mL for effective strains.
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound 7a | E. faecalis | <0.03125 |
| Compound 7a | E. faecium | <0.25 |
| Compound 7a | S. aureus | <0.25 |
Enzyme Inhibition
This compound has been studied for its role as an enzyme inhibitor in various biochemical pathways. Its structural similarity to biologically active molecules allows it to interfere with enzyme function effectively . For example, it may inhibit bacterial topoisomerases, crucial for DNA replication and repair processes.
Case Studies
-
Inhibition of Type III Secretion System (T3SS): A study highlighted the potential of piperidine derivatives in inhibiting T3SS in pathogenic bacteria like C. rodentium. Inhibitors were tested at varying concentrations, showing significant inhibition at concentrations around 50 μM .
- Results:
- Concentration: 50 μM
- Inhibition: ~50% secretion inhibition observed.
- Results:
- Neuroprotective Effects: Research indicates that similar compounds may exhibit neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .
Q & A
Q. How can contradictory NMR data (e.g., unexpected coupling constants) be resolved?
- Methodological Answer :
- Variable Temperature (VT) NMR : Perform experiments at −40°C to 80°C to distinguish dynamic effects (e.g., ring flipping) from static stereochemical assignments .
- NOESY/ROESY : Detect through-space interactions to confirm axial/equatorial substituent orientations in the piperidine ring .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
